5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that contains bromine and trifluoromethyl functional groups. Its molecular formula is , and it is classified under pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and databases, including PubChem, BenchChem, and Sigma-Aldrich. Its unique structural properties make it a valuable compound in chemical research and development.
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione falls under the category of pyrimidine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound specifically features a bromine atom at position 5 and a trifluoromethyl group at position 6.
The synthesis of 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and reaction time to optimize yields and minimize by-products .
The molecular structure of 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can be represented using various chemical notation systems:
InChI=1S/C7H3BrF3N2O2/c8-4-1-2-5(12)7(13)10(4)6(14)9(11)3/h1-3HBrC1=C(NC(=O)N1C(F)(F)F)C(=O)C=C2C=CC=C2The compound has a molecular weight of approximately . Its structural features contribute to its reactivity and interactions in various chemical environments .
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione participates in several chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to enhance reaction efficiency .
The mechanism of action for 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione largely depends on its interactions with biological targets. As a pyrimidine derivative, it may exhibit:
Studies have shown that modifications in the structural components significantly affect its biological activity and efficacy .
Relevant data regarding melting point, boiling point, and specific heat capacities are often determined experimentally but are not universally available .
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific uses:
The compound 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 26676-21-1) follows IUPAC naming conventions that prioritize functional group hierarchy and substituent numbering. The parent heterocycle is pyrimidine-2,4(1H,3H)-dione, indicating a pyrimidine ring with carbonyl groups at positions 2 and 4 and tautomeric hydrogens at N1 and N3. The prefixes "5-bromo" and "6-(trifluoromethyl)" denote substituents at the C5 and C6 positions, respectively, reflecting standard numbering where carbonyl groups (C2=O, C4=O) have priority [1] [3]. The molecular formula is C₅H₂BrF₃N₂O₂, with a molecular weight of 258.98 g/mol [2] [5]. The SMILES notation (O=C1NC(C(Br)=C(C(F)(F)F)N1)=O) further clarifies the connectivity: bromine and trifluoromethyl groups are adjacent on the pyrimidine ring [2].
This compound belongs to a broader class of brominated pyrimidinediones, where bromine enhances electrophilicity and facilitates cross-coupling reactions. Key comparisons include:
Table 1: Structural and Functional Comparisons of Brominated Pyrimidinediones
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | C₅H₂BrF₃N₂O₂ | 5-Br, 6-CF₃ | 258.98 | Antiviral/anticancer intermediates [8] |
| 5-Bromo-6-methyluracil | C₅H₅BrN₂O₂ | 5-Br, 6-CH₃ | 205.01 | Biochemical probes [6] |
| 5-Bromo-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione | C₅H₃BrF₂N₂O₂ | 5-Br, 6-CHF₂ | 240.99 | Agrochemistry intermediates [10] |
The trifluoromethyl group (-CF₃) in the subject compound significantly increases electronegativity and lipophilicity compared to methyl or difluoromethyl analogs. This enhances membrane permeability in bioactive molecules and stabilizes the pyrimidine ring against metabolic degradation [3] [8].
Positional isomerism profoundly influences reactivity and biological activity in trifluoromethyl pyrimidinediones:
Table 2: Physicochemical Properties of 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
| Property | Value | Experimental Context |
|---|---|---|
| Molecular Weight | 258.98 g/mol | Calculated [2] [5] |
| Density | 2.019 ± 0.06 g/cm³ | Predicted [3] |
| pKa | 2.53 ± 0.10 | Predicted [3] |
| Storage Stability | Sealed, dry, 2–8°C | Supplier specifications [2] |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5